Comprehensive Technical Guide on the Chemical and Physical Properties of 2,3-Dimethyl-4-propan-2-ylphenol
Comprehensive Technical Guide on the Chemical and Physical Properties of 2,3-Dimethyl-4-propan-2-ylphenol
Executive Summary
In the landscape of substituted alkylphenols, 2,3-Dimethyl-4-propan-2-ylphenol (commonly referred to as 4-isopropyl-2,3-dimethylphenol or 4-isopropyl-2,3-xylenol) represents a highly specialized structural motif. Characterized by the presence of two adjacent methyl groups and a bulky isopropyl moiety para to the hydroxyl group, this compound exhibits unique steric and electronic properties. Its structural homology to well-documented antimicrobial and anesthetic agents—such as thymol, carvacrol, and propofol—makes it a molecule of significant interest for structure-activity relationship (SAR) studies, antioxidant formulations, and advanced polymer synthesis.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, mechanistic synthesis pathways, and validated analytical protocols, designed to ensure rigorous reproducibility in laboratory and industrial settings.
Molecular Architecture & Physicochemical Profile
The physicochemical behavior of 2,3-dimethyl-4-propan-2-ylphenol is dictated by the inductive electron-donating effects of its alkyl substituents. The methyl groups at the C2 and C3 positions increase the electron density of the aromatic ring, while the C4-isopropyl group provides significant lipophilicity and steric shielding. This specific substitution pattern stabilizes the phenoxyl radical upon hydrogen atom transfer (HAT), enhancing its potential as an antioxidant.
Quantitative Physicochemical Data
Data synthesized from extrapolated isomer profiles and standard chemical databases[1, 2].
| Property | Value | Scientific Implication |
| Chemical Name | 2,3-Dimethyl-4-propan-2-ylphenol | IUPAC standard nomenclature. |
| CAS Number | 104174-70-1 | Unique identifier for regulatory compliance. |
| Molecular Formula | C₁₁H₁₆O | Defines the alkylation degree of the phenol core. |
| Molecular Weight | 164.24 g/mol | Critical for stoichiometric calculations. |
| Appearance | Colorless to pale yellow liquid/solid | Typical of sterically hindered alkylphenols. |
| Estimated Boiling Point | ~235–240 °C | High BP necessitates vacuum distillation for purification. |
| LogP (Octanol/Water) | ~3.3 | Highly lipophilic; predicts excellent membrane permeability. |
| pKa | ~10.2 | Weakly acidic; requires strong bases for deprotonation. |
| H-Bond Donors/Acceptors | 1 / 1 | Capable of targeted hydrogen bonding in biological pockets. |
Chemical Reactivity & Mechanistic Pathways
The synthesis of 2,3-dimethyl-4-propan-2-ylphenol relies heavily on Electrophilic Aromatic Substitution (EAS) , specifically the Friedel-Crafts alkylation of 2,3-dimethylphenol using propylene or isopropanol.
The regioselectivity of this reaction is governed by steric hindrance and thermodynamic control. The hydroxyl group strongly activates the ortho (C6) and para (C4) positions. However, the para position (C4) is thermodynamically favored due to the lower steric penalty compared to the C6 position. The use of a Lewis acid or solid Brønsted acid catalyst facilitates the generation of the highly reactive isopropyl carbocation [3].
Caption: Mechanistic pathway of the regioselective Friedel-Crafts alkylation yielding the target phenol.
Synthesis & Isolation Protocols
To achieve high yields and rigorous purity, the following protocol leverages heterogeneous acid catalysis. This approach minimizes the polyalkylation issues historically associated with homogeneous Friedel-Crafts reactions [4].
Protocol: Regioselective Alkylation of 2,3-Dimethylphenol
Objective: Synthesize 2,3-dimethyl-4-propan-2-ylphenol while suppressing di-isopropylation and O-alkylation.
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Reactor Preparation & Inertion:
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Action: Purge a glass-lined pressure reactor with anhydrous N₂ for 15 minutes.
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Causality: Moisture poisons Lewis acid catalysts and alters the proton-donating capacity of solid resins, leading to erratic reaction kinetics.
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Reagent Loading (Stoichiometric Control):
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Action: Charge the reactor with 2,3-dimethylphenol (5.0 equivalents) and a solid acid catalyst (e.g., Amberlyst-15, 5 wt% relative to phenol).
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Causality: Maintaining a 5:1 molar ratio of the aromatic substrate to the alkylating agent is a critical self-validating control. It statistically ensures that the isopropyl carbocation reacts with unreacted starting material rather than the mono-alkylated product, thereby suppressing polyalkylation [2].
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Controlled Alkylation:
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Action: Heat the mixture to 90–110 °C. Introduce isopropanol (1.0 equivalent) continuously via a syringe pump over 2.5 hours.
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Causality: Slow addition maintains a low steady-state concentration of the electrophile. Elevated temperatures provide the activation energy required to overcome the kinetic barrier of O-alkylation, driving the equilibrium toward the thermodynamically stable C-alkylated product.
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Quenching & Catalyst Recovery:
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Action: Cool the reactor to 25 °C. Filter the mixture to recover the heterogeneous resin (which can be washed with toluene and regenerated).
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Purification:
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Action: Subject the crude filtrate to fractional vacuum distillation (e.g., at 10 mmHg).
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Causality: The target 4-isopropyl isomer distills at a distinct fraction from the unreacted 2,3-dimethylphenol and heavier polyalkylated residues, ensuring >98% purity.
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Analytical Characterization Workflow
Robust analytical validation is non-negotiable in drug development and fine chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for characterizing alkylphenols, provided the analyte is properly derivatized.
Protocol: GC-MS Characterization and Purity Validation
Objective: Confirm molecular mass, structural isomerism, and absence of polyalkylated impurities.
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Sample Preparation & Internal Standard: Dissolve 5 mg of the purified compound in 1 mL of GC-grade dichloromethane (DCM). Spike with 10 µL of an internal standard (e.g., 4-tert-butylphenol) to create a self-validating quantitative system.
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Derivatization (Critical Step):
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Action: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60 °C for 20 minutes.
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Causality: The free phenolic -OH group causes severe peak tailing on non-polar GC stationary phases due to hydrogen bonding. Converting the hydroxyl group to a trimethylsilyl (TMS) ether drastically improves volatility, peak symmetry, and chromatographic resolution from the closely related 6-isopropyl isomer.
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Chromatographic Separation: Inject 1 µL in split mode (1:50) onto an HP-5MS capillary column. Use a temperature program starting at 70 °C (hold 2 min), ramping at 15 °C/min to 280 °C.
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Mass Spectrometric Detection: Operate in Electron Ionization (EI) mode at 70 eV.
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Diagnostic Ions: The mass spectrum of the underivatized molecule will exhibit a strong molecular ion [M]⁺ at m/z 164 . The base peak will predictably appear at m/z 149 [M - CH₃]⁺ , generated by the facile fragmentation of the isopropyl group to yield a highly stable benzylic/phenolic tertiary cation.
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Caption: Step-by-step GC-MS analytical workflow for the validation of alkylphenol derivatives.
Structure-Activity Relationships (SAR) & Applications
Extrapolating from the established pharmacology of homologous compounds, 2,3-dimethyl-4-propan-2-ylphenol presents highly promising applications:
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Antioxidant Efficacy: The mechanism of phenolic antioxidants relies on Hydrogen Atom Transfer (HAT) to neutralize free radicals. The electron-donating methyl groups at C2/C3 and the isopropyl group at C4 inductively stabilize the resulting phenoxyl radical. Unlike BHT (butylated hydroxytoluene), which is heavily hindered on both sides of the hydroxyl group, the open C6 position in this molecule allows for rapid reaction kinetics with peroxyl radicals[5].
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Antimicrobial Potential: Similar to thymol (2-isopropyl-5-methylphenol), the lipophilic isopropyl tail (LogP ~3.3) allows the molecule to intercalate into bacterial cell membranes, disrupting the lipid bilayer and causing leakage of intracellular contents. The specific 2,3-dimethyl arrangement may offer altered toxicity profiles compared to natural monoterpene phenols, warranting further in vitro screening.
References
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National Center for Biotechnology Information (PubChem). 4-Isopropylphenol - Compound Summary. Retrieved from:[Link]
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Xu, W., Miller, S. J., & Agrawal, P. K. (2013). Zeolite topology effects in the alkylation of phenol with propylene. Catalysis Letters. Retrieved from:[Link]
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Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc. Retrieved from:[Link]
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Liu, Y., et al. (2024). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. The Journal of Organic Chemistry (ACS Publications). Retrieved from:[Link]
